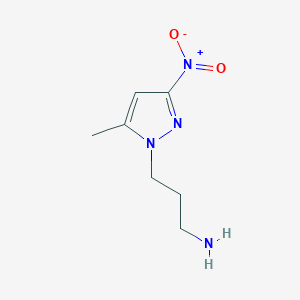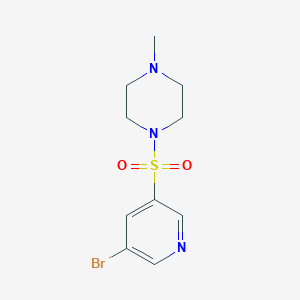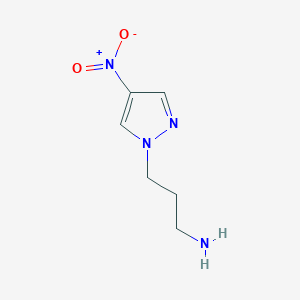
3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine
Vue d'ensemble
Description
“3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine” is a chemical compound with the CAS Number: 1417567-77-1 . It has a molecular weight of 206.63 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H10N4O2.ClH/c7-2-1-3-9-5-6 (4-8-9)10 (11)12;/h4-5H,1-3,7H2;1H . This indicates the presence of a pyrazole ring in the structure.Applications De Recherche Scientifique
Applications in Energetic Materials
- The introduction of amino substituents into nitroazole rings, similar to the structure of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine, can significantly influence their structural and energetic properties. Such modifications are found to improve nitrogen content, heat of formation, and impact sensitivity, making these compounds potential candidates for the design of next-generation energetic materials (Zhao et al., 2014).
Synthesis and Characterization
- Novel pyrazole derivatives have been synthesized and characterized, including those akin to this compound. These compounds exhibit potential biological activities and can be used in various applications, like antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).
Application in Organic Synthesis
- The compound and its derivatives find use in organic synthesis, particularly in the synthesis of inhibitors for transient receptor potential channels. A significant reduction in overall processing time and improvement in product yields has been observed in studies involving similar compounds (Obermayer et al., 2011).
Role in Energetic Materials Stability
- In studies involving trinitropyrazole and its derivatives, it has been found that modifications, similar to the addition of an amino group as in this compound, affect the stability and reactivity of these compounds. Such modifications are crucial in the development of high-energy density materials (Dalinger et al., 2013).
Pharmaceutical and Medicinal Chemistry
- The synthesis and electronic investigation of nitro- and amino-pyrazol-1-yl derivatives, including structures similar to the subject compound, are relevant in medicinal chemistry. These compounds have been studied for their potential in creating luminescent derivatives for various applications (Strohecker et al., 2017).
Impact on Thermal Stability and Decomposition
- The thermal decomposition and combustion behavior of nitropyrazoles, similar in structure to the compound , have been studied. These studies are significant for understanding the thermal stability and behavior of such compounds under various conditions (Sinditskii et al., 2017).
Propriétés
IUPAC Name |
3-(4-nitropyrazol-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-2-1-3-9-5-6(4-8-9)10(11)12/h4-5H,1-3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJCSYHOBOKAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B3362648.png)

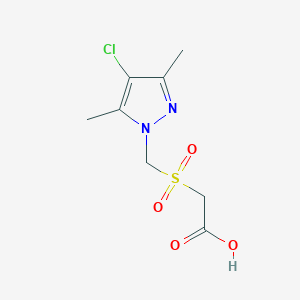
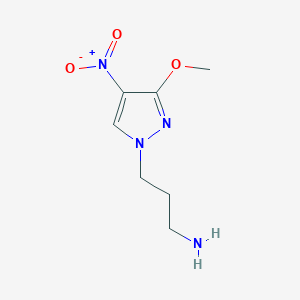
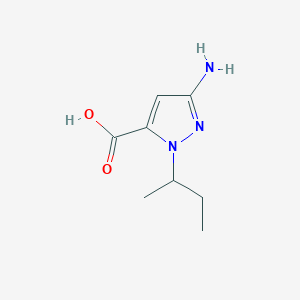
![(E)-3-[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3362708.png)
![2-[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3362721.png)

